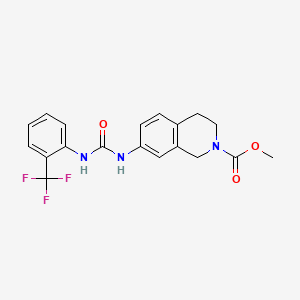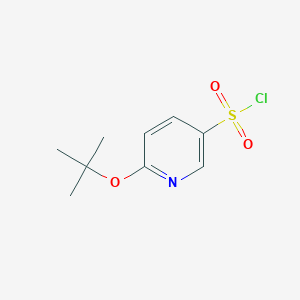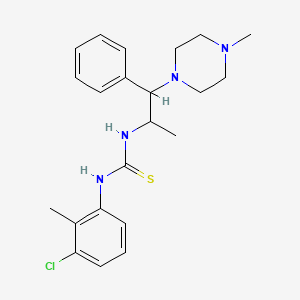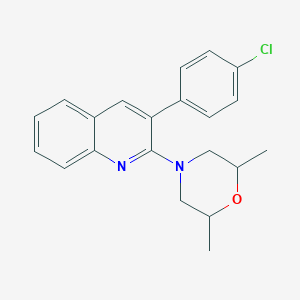
3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline (3-4C-2-2DMQ) is a synthetic compound that has been used in a wide range of scientific research applications. It is a quinoline derivative and has a number of interesting properties that make it an attractive choice for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Catalyst Design for Pharmaceutical Synthesis : Quinolines, like the compound , are significant in the pharmaceutical industry as they are common pharmacophores in FDA-approved drugs. Research by Wendlandt and Stahl (2014) highlights the design of new catalysts for the oxidative dehydrogenation of tetrahydroquinolines to quinolines, a process that is efficient under ambient conditions (Wendlandt & Stahl, 2014).
Anticancer and Kinase Inhibitory Properties : Boschelli et al. (2001) explored quinoline derivatives as inhibitors of Src kinase activity, a target in cancer research. They found that specific quinoline derivatives exhibited potent inhibitory effects on Src kinase and Src-mediated cell proliferation (Boschelli et al., 2001).
Fluorescent Properties and Biochemical Applications : Aleksanyan and Hambardzumyan (2013) investigated quinoline derivatives as efficient fluorophores, widely used in biochemistry and medicine for studying biological systems. These derivatives are also explored for their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Computational Analysis for Material Science : Wazzan, Al-Qurashi, and Faidallah (2016) conducted DFT and TD-DFT/PCM calculations on similar quinoline compounds, providing insights into their molecular structure, spectroscopic characterization, and potential applications in material science, such as in nonlinear optical (NLO) properties (Wazzan, Al-Qurashi & Faidallah, 2016).
Corrosion Inhibition in Industrial Materials : Erdogan et al. (2017) studied the application of quinoline derivatives in corrosion inhibition, particularly on iron surfaces. Their computational study showed that these derivatives effectively inhibit corrosion, which is significant in industrial applications (Erdogan et al., 2017).
Synthesis for Antiparasitic and Kinase Inhibitors : Luo et al. (2015) highlighted a novel synthesis method for substituted quinolines, useful in creating biologically active compounds like antiparasitic agents and kinase inhibitors (Luo et al., 2015).
Eigenschaften
IUPAC Name |
4-[3-(4-chlorophenyl)quinolin-2-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c1-14-12-24(13-15(2)25-14)21-19(16-7-9-18(22)10-8-16)11-17-5-3-4-6-20(17)23-21/h3-11,14-15H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPXXDXDSQETEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

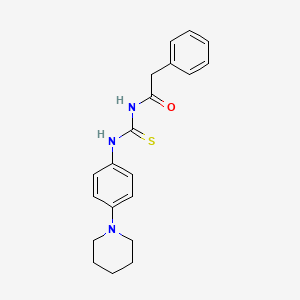
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2675112.png)
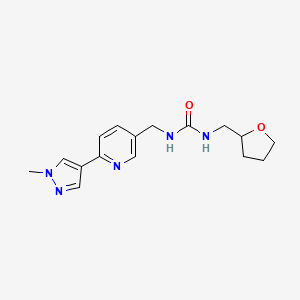
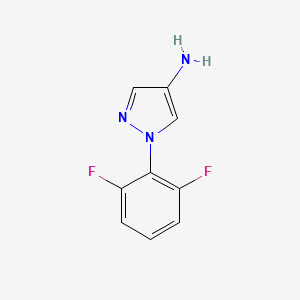
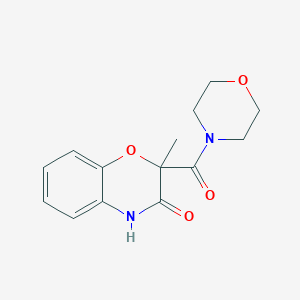
![Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2675118.png)


![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2675122.png)
